Cathinone hydrochloride

Catalog No.
S3314840
CAS No.
72739-14-1
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cathinone hydrochloride

CAS Number

72739-14-1

Product Name

Cathinone hydrochloride

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1

InChI Key

HPZCAKYHISJOIK-FJXQXJEOSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Synonyms

(-)-alpha-amino-propiophenone, 2-amino-1-phenyl-1-propanone, 2-aminopropiophenone, alpha-aminopropiophenone, cathinine, cathinone, cathinone hydrochloride, cathinone hydrochloride, (+-)-isomer, cathinone hydrochloride, (R)-isomer, cathinone hydrochloride, (S)-isomer, cathinone, (+-)-isomer, cathinone, (S)-isomer

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl

The exact mass of the compound Cathinone hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cathinone hydrochloride (CAS 72739-14-1) is the hydrochloride salt of the primary psychoactive beta-keto alkaloid found in Catha edulis. As an analytical reference standard and pharmacological tool, it functions as a substrate for the dopamine (DAT) and norepinephrine (NET) transporters. From a procurement perspective, the hydrochloride salt is required because the freebase form is structurally unstable. Cathinone HCl provides an aqueous solubility of ~10 mg/mL in PBS and resists spontaneous dimerization, making it the baseline material for forensic toxicology, monoamine transporter assays, and the synthesis of substituted synthetic cathinones .

Substituting cathinone hydrochloride with its freebase form, non-beta-keto analogs (like amphetamine), or N-methylated derivatives (like methcathinone) alters experimental outcomes. Cathinone freebase undergoes rapid oxidative dimerization into 3,6-dimethyl-2,5-diphenylpyrazine, which introduces artifacts into precise quantification or reproducible assays [1]. Furthermore, substituting with methcathinone or ring-substituted cathinones alters the monoamine transporter binding profile, specifically shifting the DAT/SERT selectivity ratio [2]. For forensic identification or baseline neuropharmacological modeling, the hydrochloride salt of cathinone provides the required structural fidelity and specific DAT/NET substrate behavior without the confounding serotonergic activity seen in analogs.

Prevention of Oxidative Dimerization

Cathinone freebase undergoes rapid oxidative dimerization to form 3,6-dimethyl-2,5-diphenylpyrazine during extraction, handling, or storage. Procurement of the hydrochloride salt arrests this degradation pathway. While the freebase degrades significantly within days at room temperature, cathinone hydrochloride remains structurally intact for long-term storage, ensuring that analytical peaks in GC-MS or LC-MS correspond solely to the target monomer rather than pyrazine artifacts [1].

Evidence DimensionOxidative dimerization rate
Target Compound DataCathinone HCl: Resists spontaneous pyrazine formation under standard storage.
Comparator Or BaselineCathinone freebase: Rapidly dimerizes to 3,6-dimethyl-2,5-diphenylpyrazine.
Quantified DifferenceArrest of dimerization in the HCl salt form.
ConditionsStandard storage and handling conditions.

Buyers must procure the hydrochloride salt to maintain shelf-life and avoid pyrazine contamination in analytical or pharmacological assays.

Monoamine Transporter Selectivity (DAT/NET vs SERT)

As a baseline beta-keto amphetamine, cathinone exhibits a distinct monoamine transporter profile compared to its substituted derivatives. In vitro assays demonstrate that cathinone has measurable affinity for DAT and NET (low micromolar to nanomolar IC50) but negligible affinity for SERT (>30 μM). In contrast, para-halogenated or ring-substituted synthetic cathinones exhibit an increased affinity for SERT, altering the DAT/SERT ratio[1]. This makes unsubstituted cathinone HCl the required control material for studying dopaminergic and noradrenergic transport mechanisms without serotonergic interference.

Evidence DimensionTransporter binding affinity (IC50)
Target Compound DataCathinone: DAT/NET affinity present, SERT affinity >30 μM.
Comparator Or BaselineSubstituted cathinones (e.g., para-halogenated): Increased SERT affinity, altered DAT/SERT ratio.
Quantified DifferenceUnsubstituted cathinone maintains a DAT/SERT inhibition ratio >10.
ConditionsIn vitro monoamine transporter binding assays.

Selecting unsubstituted cathinone HCl is necessary for researchers needing a specific DAT/NET substrate model without the serotonergic effects of synthetic analogs.

Assay-Ready Aqueous and Organic Solubility

The hydrochloride salt form of cathinone provides quantifiable solubility profiles for biological assays and analytical chromatography. Cathinone HCl achieves a solubility of approximately 10 mg/mL in PBS (pH 7.2) and up to 30 mg/mL in organic solvents such as DMSO, DMF, and ethanol . This contrasts with the freebase, which presents formulation challenges in aqueous physiological buffers due to instability. The aqueous solubility of the HCl salt allows for direct administration in cell culture media or animal models, minimizing the need for organic cosolvents.

Evidence DimensionSolubility in physiological buffer
Target Compound DataCathinone HCl: ~10 mg/mL in PBS (pH 7.2).
Comparator Or BaselineCathinone freebase: Poor aqueous solubility and rapid degradation in solution.
Quantified Difference10 mg/mL aqueous solubility for the HCl salt.
ConditionsPBS (pH 7.2) at standard ambient temperature.

Documented aqueous solubility streamlines workflow preparation for in vitro and in vivo studies by eliminating the need for complex cosolvents.

Forensic Analytical Reference Standards

Due to its resistance to oxidative dimerization, cathinone hydrochloride is utilized as the reference standard for the forensic identification and quantification of Khat extracts and illicit synthetic cathinones via chromatography workflows [1].

Baseline Monoamine Transporter Assays

Because it targets DAT and NET with negligible SERT affinity, cathinone HCl is procured as a baseline control in neuropharmacological assays evaluating the transporter binding profiles of novel psychoactive substances [2].

Precursor for Substituted Cathinone Synthesis

The highly soluble hydrochloride salt serves as a characterized starting material in the controlled laboratory synthesis and structure-activity relationship (SAR) profiling of next-generation beta-keto amphetamine derivatives.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

UNII

272NNG64V6

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Stimulants

Pictograms

Irritant

Irritant

Other CAS

72739-14-1

Dates

Last modified: 08-19-2023

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